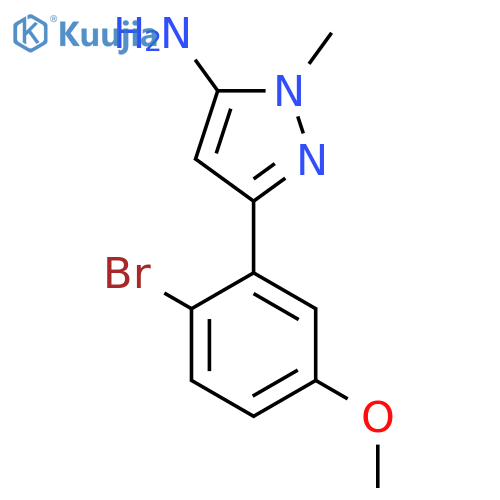Cas no 1152666-22-2 (3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
3-(2-ブロモ-5-メトキシフェニル)-1-メチル-1H-ピラゾール-5-アミンは、有機合成中間体として重要な化合物です。ブロモ基とメトキシ基を有する芳香環と、ピラゾールアミン骨格の組み合わせにより、医薬品や農薬の開発において有用な構造単位を提供します。特に、求電子置換反応やカップリング反応に適した反応性を示し、多様な誘導体合成が可能です。アミン部位はさらに修飾可能な点も特徴で、分子設計の柔軟性が高いです。高純度で安定な性状を有し、精密有機合成における信頼性の高い試薬として利用されています。

1152666-22-2 structure
商品名:3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
- 1152666-22-2
- CS-0283734
- EN300-1896559
-
- インチ: 1S/C11H12BrN3O/c1-15-11(13)6-10(14-15)8-5-7(16-2)3-4-9(8)12/h3-6H,13H2,1-2H3
- InChIKey: ZVECJWNEQQDJGI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C1C=C(N)N(C)N=1)OC
計算された属性
- せいみつぶんしりょう: 281.01637g/mol
- どういたいしつりょう: 281.01637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 53.1Ų
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896559-0.05g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1896559-10.0g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 10g |
$4729.0 | 2023-06-01 | ||
| Enamine | EN300-1896559-5.0g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 5g |
$3189.0 | 2023-06-01 | ||
| Enamine | EN300-1896559-0.5g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1896559-10g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 10g |
$3007.0 | 2023-09-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-250mg |
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |
1152666-22-2 | 98% | 250mg |
¥25502.00 | 2024-08-09 | |
| Enamine | EN300-1896559-5g |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
1152666-22-2 | 5g |
$2028.0 | 2023-09-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-100mg |
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |
1152666-22-2 | 98% | 100mg |
¥22651.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-50mg |
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |
1152666-22-2 | 98% | 50mg |
¥21621.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-1g |
3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |
1152666-22-2 | 98% | 1g |
¥23760.00 | 2024-08-09 |
3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
1152666-22-2 (3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量